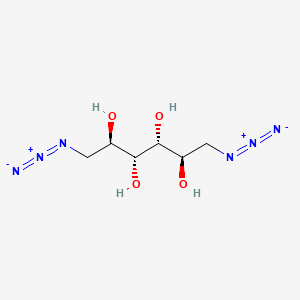
9H-Fluorene-1-carboxamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-1-carboxamidine hydrochloride is a chemical compound with the molecular formula C14H13ClN2 and a molecular weight of 244.72 g/mol . This compound is known for its unique structure, which includes a fluorene backbone with a carboxamidine group attached. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-1-carboxamidine hydrochloride typically involves the reaction of fluorene with cyanamide under acidic conditions to form the carboxamidine group. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 9H-Fluorene-1-carboxamidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The carboxamidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
9H-Fluorene-1-carboxamidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Fluorene-1-carboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. The carboxamidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Fluorene: The parent compound without the carboxamidine group.
Fluorene-9-carboxylic acid: A derivative with a carboxylic acid group instead of carboxamidine.
Fluorene-9-amine: A derivative with an amine group.
Uniqueness: 9H-Fluorene-1-carboxamidine hydrochloride is unique due to the presence of the carboxamidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13ClN2 |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
9H-fluorene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C14H12N2.ClH/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12;/h1-7H,8H2,(H3,15,16);1H |
InChI Key |
NYKKSIMDUDJGII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


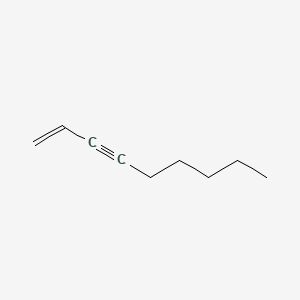
![N-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline](/img/structure/B13801306.png)

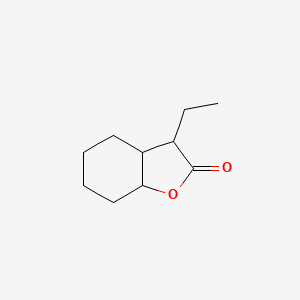
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
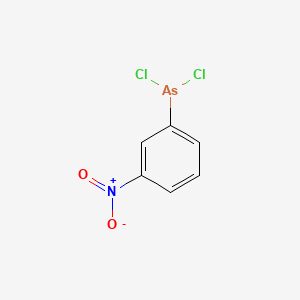
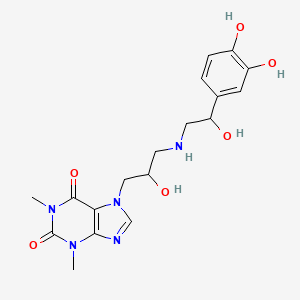
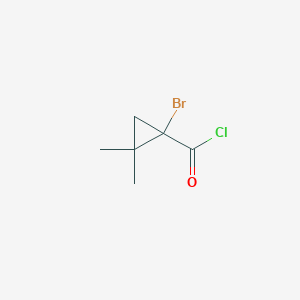

![Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)](/img/structure/B13801346.png)

![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)
